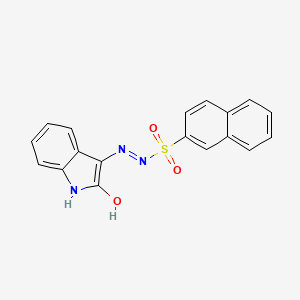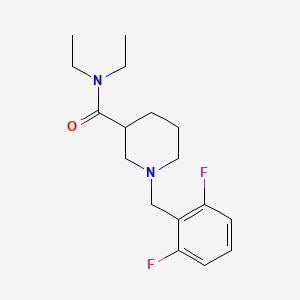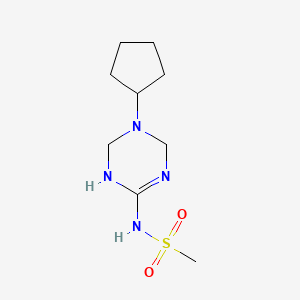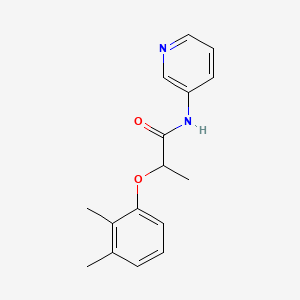![molecular formula C19H16FN7O B6048273 4-(2-fluorophenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6048273.png)
4-(2-fluorophenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures including pyrazole and triazole rings. It also contains a fluorophenyl group and several methyl groups . The exact 3D structure would need to be determined through techniques such as X-ray crystallography .Scientific Research Applications
Antibacterial Activity
The triazole nucleus in this compound has been associated with antibacterial properties. Researchers have explored its potential as an antibacterial agent against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) strains . Further investigations into its mechanism of action and efficacy are warranted.
Antifungal Potential
Triazole-containing compounds have a rich history in antifungal drug development. Notable examples include fluconazole and voriconazole. Given the structural similarity, our compound may exhibit antifungal activity as well .
Antiviral Applications
Triazoles have also demonstrated antiviral effects. While specific data on our compound are limited, it’s worth exploring its potential against viral infections .
Antioxidant Properties
The presence of the triazole moiety suggests possible antioxidant activity. Investigating its ability to scavenge free radicals and protect cells from oxidative stress could be valuable .
Anti-Inflammatory and Analgesic Effects
Triazole derivatives have been studied for their anti-inflammatory and analgesic properties. Our compound might contribute to pain relief and inflammation reduction .
Antiepileptic Potential
Certain triazole-containing compounds exhibit antiepileptic effects. Our compound’s unique structure warrants investigation in this area .
Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-b]pyridazine core have been reported to inhibit c-met kinase , a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing .
Mode of Action
Compounds with similar structures have been reported to interact with their targets by binding to the active sites of the enzymes . This binding can inhibit the activity of the enzyme, leading to changes in cellular processes.
Biochemical Pathways
Inhibition of c-met kinase, as seen with similar compounds , can affect multiple signaling pathways involved in cell proliferation, survival, and migration .
Result of Action
Inhibition of c-met kinase, as seen with similar compounds , can lead to decreased cell proliferation and survival, potentially providing therapeutic benefits in conditions such as cancer .
properties
IUPAC Name |
4-(2-fluorophenyl)-3-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN7O/c1-10-18-13(12-5-3-4-6-14(12)20)9-17(28)21-19(18)27(24-10)16-8-7-15-23-22-11(2)26(15)25-16/h3-8,13H,9H2,1-2H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIGSYBDGWIIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=CC=C3F)C4=NN5C(=NN=C5C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B6048191.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6048211.png)
![N-benzyl-2-{4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B6048217.png)
![1-(2-methoxyethyl)-4-({[5-(2-naphthyl)-1,2,4-triazin-3-yl]amino}methyl)-2-pyrrolidinone](/img/structure/B6048227.png)
![3-chloro-N'-[(2-naphthyloxy)acetyl]benzohydrazide](/img/structure/B6048238.png)


![isobutyl [2-(allylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate](/img/structure/B6048252.png)

![[4-(4-methoxybenzyl)-1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]methanol](/img/structure/B6048257.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide](/img/structure/B6048271.png)
![4-{6-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6048291.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}methanamine](/img/structure/B6048300.png)
